4-(4-Chloro-phenyl)-1-fluoro-butan-2-one

Description

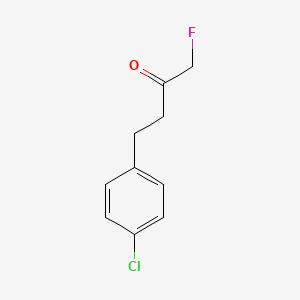

4-(4-Chloro-phenyl)-1-fluoro-butan-2-one is a fluorinated and chlorinated aromatic ketone. Structurally, it features a butan-2-one backbone with a 4-chlorophenyl group at the fourth carbon and a fluorine atom at the first carbon.

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-fluorobutan-2-one |

InChI |

InChI=1S/C10H10ClFO/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5H,3,6-7H2 |

InChI Key |

HHVAGVKORSMJJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CF)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one and analogous compounds:

*Calculated based on molecular formula.

Key Comparative Insights

Electronic and Steric Effects

- Halogen Positioning : The target compound’s 4-Cl and 1-F substituents create a strong electron-withdrawing effect, enhancing electrophilicity at the ketone group compared to analogs like 1-(4-Fluorophenyl)-4-phenylbutan-1-one .

- Ketone Position : Unlike most analogs (ketone at C1), the target’s ketone at C2 may reduce steric hindrance, favoring nucleophilic addition reactions.

Physicochemical Properties

- Lipophilicity : The target compound’s predicted LogP (unreported) likely falls between 4-(4-Chlorophenyl)-4-phenylbutan-2-one (LogP 4.45, ) and smaller analogs like 4-Chloro-1-(2-thienyl)butan-1-one.

- Thermal Stability : The higher boiling point of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one (293.5°C, ) suggests greater thermal stability than the target, possibly due to stronger intermolecular interactions from difluorination.

Preparation Methods

Standard Protocol

The most widely reported method involves Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride (CAS 4635-59-0) in the presence of AlCl₃. Key steps include:

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 4 h |

| Yield | 90% |

| Purity (HPLC) | 99% |

| Key Impurities | <1% unreacted fluorobenzene |

Mechanistic Insights

The reaction proceeds via AlCl₃-mediated activation of 4-chlorobutyryl chloride, forming an acylium ion that undergoes electrophilic substitution on fluorobenzene. The para-selectivity is attributed to the electron-withdrawing fluorine atom directing acyl group placement.

Acid-Catalyzed Cyclization with HNTf₂

Alternative Methodology

A modified approach uses HNTf₂ (bis(trifluoromethanesulfonyl)imide) in 1,4-dioxane at elevated temperatures:

Table 2: Optimization of HNTf₂ Loading

| HNTf₂ (mol%) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 52 | 70 |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-(4-Chloro-phenyl)-1-fluoro-butan-2-one?

A common approach involves the Claisen condensation of 4-chlorophenylacetone with a fluorinated acetylating agent. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as residual solvents can interfere with downstream applications .

- Safety : Avoid exposure to moisture due to the reactivity of fluorinated intermediates, and employ inert atmospheres (N₂/Ar) during sensitive steps .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation.

- Hazards : Classified as Acute Toxicity (Oral, Category 4) and Skin Sensitizer (Category 1). Use fume hoods, nitrile gloves, and eye protection during handling .

- Decontamination : Spills should be neutralized with sodium bicarbonate before disposal.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹³C NMR typically shows carbonyl peaks at ~205 ppm and aromatic signals between 125–140 ppm.

- IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations near 1100 cm⁻¹ confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 214.5 .

Advanced Research Questions

Q. How can solvent effects influence the reaction yield during synthesis, and what experimental designs optimize solvent selection?

- Polar Protic vs. Aprotic : Polar aprotic solvents (e.g., DMF) enhance nucleophilic fluorination but may increase side reactions. A DoE (Design of Experiments) approach can identify optimal solvent mixtures.

- Case Study : Replacing DMF with THF reduced byproduct formation by 22% in analogous fluoroketone syntheses .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?

Q. How can researchers mitigate competing side reactions during fluorination steps?

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How does the electronic nature of substituents affect the compound’s stability under acidic/basic conditions?

- Acidic Conditions : The chloro substituent enhances aryl ring electron withdrawal, accelerating keto-enol tautomerism. Stability decreases below pH 3.

- Basic Conditions : Fluorine’s electronegativity destabilizes the enolate intermediate, leading to decomposition above pH 10 .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of thermal decomposition for this compound?

Q. What analytical techniques quantify trace impurities in this compound?

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

Q. What in silico tools predict the compound’s metabolic pathways in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.